3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
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Overview
Description
3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a phenyl group, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of an aldehyde with an amine and a thiol under acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound in the presence of a base.
Final coupling: The final step involves coupling the intermediate with N-phenylbenzamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone
Uniqueness
3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-18-8-5-6-13-22(18)28-23(30)17-32-25-26-14-15-29(25)21-12-7-9-19(16-21)24(31)27-20-10-3-2-4-11-20/h2-16H,17H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBNPKRCQNPZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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